3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Overview
Description
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure substituted with pyrazole and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves multiple steps, starting with the preparation of the pyrazole derivatives. The key steps include:
Formation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting 3,5-dimethylpyrazole with a chlorinating agent such as thionyl chloride.
Attachment of the pyrazole to the quinazolinone core: This involves a nucleophilic substitution reaction where the pyrazole derivative reacts with a quinazolinone precursor under basic conditions.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic conditions.
Major Products
Reduction of the nitro group: Formation of the corresponding amino derivative.
Substitution of the chloro group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 3,5-Dimethylpyrazole
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
Uniqueness
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with pyrazole and nitro substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole or quinazolinone derivatives .
Properties
IUPAC Name |
3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(3-nitropyrazol-1-yl)methylsulfanyl]quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O3S/c1-13-18(21)14(2)27(23-13)10-5-9-26-19(29)15-6-3-4-7-16(15)22-20(26)32-12-25-11-8-17(24-25)28(30)31/h3-4,6-8,11H,5,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCDQVRLPOCLDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCN4C=CC(=N4)[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.